molecular formula C10H11N3O B2567462 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 1884258-86-9

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No.: B2567462
CAS No.: 1884258-86-9
M. Wt: 189.218
InChI Key: HANANNGFCJLZBV-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 4-chloromethylpyridine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrazole and pyridine rings allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
  • 2-(1H-Pyrazol-1-yl)pyridine

Uniqueness

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to the presence of both a methoxy group and a pyrazole ring attached to the pyridine ring. This structural feature imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-7-9(6-12-13)8-14-10-4-2-3-5-11-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANANNGFCJLZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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